Bicyclo(2.2.2)octane-2,3-dimethanol

Description

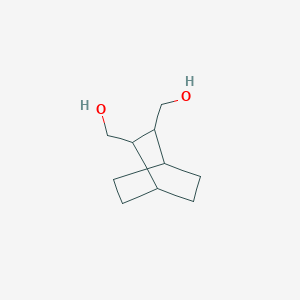

Bicyclo[2.2.2]octane-2,3-dimethanol (CAS 65942-08-7) is a rigid bicyclic diol characterized by a [2.2.2] ring system with hydroxymethyl groups at the 2- and 3-positions. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol and a density of 1.063 g/cm³ . The compound’s high symmetry and rigid framework make it a valuable scaffold in organic synthesis, particularly in the development of chiral ligands and biomimetic catalysts. Its synthesis often involves bioreduction of bicyclo[2.2.2]octane-2,5-dione using engineered Saccharomyces cerevisiae or methyllithium-mediated reactions starting from bicyclo[2.2.2]octane-2,3-dione .

Structure

3D Structure

Properties

CAS No. |

65942-09-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

[3-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methanol |

InChI |

InChI=1S/C10H18O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-12H,1-6H2 |

InChI Key |

CPIZOXNOIVZVGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC1C(C2CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.2)octane-2,3-dimethanol typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a dienophile, forming a six-membered ring. In this case, the reaction between a suitable diene and maleic anhydride can produce the bicyclo(2.2.2)octane framework. Subsequent functionalization of the bicyclic structure introduces the hydroxymethyl groups at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.2)octane-2,3-dimethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.

Major Products

Oxidation: Bicyclo(2.2.2)octane-2,3-dicarboxylic acid.

Reduction: Bicyclo(2.2.2)octane-2,3-dimethyl.

Substitution: Bicyclo(2.2.2)octane-2,3-dichloride or dibromide.

Scientific Research Applications

Bicyclo(2.2.2)octane-2,3-dimethanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.

Industry: It can be used in the production of polymers and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of bicyclo(2.2.2)octane-2,3-dimethanol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with target molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol (CAS 699-97-8)

- Structure : [2.2.1] ring system with endo,endo-diol groups at positions 2 and 3.

- Properties : Molecular formula C₉H₁₄O₂ , lower symmetry, and higher ring strain compared to the [2.2.2] system.

- Reactivity: Enhanced reactivity in Diels-Alder reactions due to the strained norbornene framework .

- Applications : Used in asymmetric catalysis and polymer cross-linking .

Bicyclo[2.2.2]octane-1,4-dimethanol (CAS 826-45-9)

- Structure : Diol groups at 1,4-positions on the same [2.2.2] scaffold.

- Properties : Increased spatial separation of hydroxyl groups reduces intramolecular hydrogen bonding, lowering boiling point (~300°C ) compared to the 2,3-isomer (315°C ) .

- Synthesis : Derived from bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters via reduction .

Bicyclo[3.2.1]octane Derivatives

- Structure : Larger [3.2.1] ring system with variable substituents.

- Reactivity : Prone to skeletal rearrangements under acidic conditions (e.g., forming bicyclo[2.2.2] systems) .

- Applications : Intermediate in natural product synthesis due to conformational flexibility .

Physical and Spectroscopic Properties

Biological Activity

Bicyclo(2.2.2)octane-2,3-dimethanol is a bicyclic compound characterized by its unique structural features, particularly the presence of two hydroxymethyl groups at the 2 and 3 positions of the bicyclo(2.2.2)octane framework. This compound belongs to the bicycloalkane family, which consists of three fused cyclopropane rings, and exhibits a rigid three-dimensional structure that influences its chemical properties and potential biological activities.

The synthesis of this compound can be achieved through various methods, including:

- Hydrogenation of Epoxides : A common reaction involves the reduction of epoxides using hydrogen gas to yield bicyclo(2.2.2)octane derivatives.

- Oxidation and Reduction Reactions : Utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction allows for the transformation of the compound into various derivatives with distinct properties.

The compound's structural uniqueness contributes to its reactivity, making it a candidate for applications in pharmaceuticals and materials science.

Biological Activity

While specific biological activities of this compound have not been extensively documented, there are indications that compounds with similar bicyclic structures exhibit notable biological properties, such as:

- Antimicrobial Activity : Bicyclic compounds often demonstrate antimicrobial effects, which may be attributed to their structural characteristics that facilitate interaction with microbial targets.

- Anti-inflammatory Properties : Similar compounds have shown potential in modulating inflammatory pathways, suggesting that this compound could also possess such activities.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Bicyclo(2.2.2)octane-1,4-diol | Hydroxyl groups at positions 1 and 4 | Different reactivity profile due to hydroxyl positioning |

| Bicyclo(2.2.1)heptan-6-ol | Hydroxyl group at position 6 | Different ring structure influences reactivity |

| Bicyclo(3.3.0)octan-1,4-diol | Hydroxyl groups at positions 1 and 4 | Distinct cyclic framework leading to varied chemical behavior |

The positioning of functional groups in this compound significantly influences its chemical reactivity compared to these analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of bicyclo[2.2.2]octane derivatives in medicinal chemistry:

- Nuclear Hormone Receptor Interaction : Research indicates that structurally related bicyclo[2.2.2]octanes can mimic key residues in nuclear hormone receptor interactions, showing promise as modulators in therapeutic contexts .

- Bioisosteric Replacements : The design and synthesis of bioisosteres based on bicyclo[2.2.2]octane frameworks have led to compounds exhibiting diverse biological activities, including estrogen receptor modulation and antibacterial properties .

- Pharmacological Profiles : Studies on derivatives have shown varied pharmacological profiles depending on their functionalization, suggesting that modifications to this compound could yield compounds with enhanced biological activity .

Q & A

Q. Basic Research Focus

- Oxidation : Jones reagent (CrO₃/H₂SO₄) converts hydroxymethyl groups to carboxylic acids, yielding bicyclo[2.2.2]octane-2,3-dicarboxylic acid. Use acetone at 0–5°C to minimize overoxidation .

- Reduction : LiAlH₄ in THF reduces ester derivatives (e.g., ethyl esters) to diols, while catalytic hydrogenation (Pd/C, H₂) selectively reduces unsaturated precursors without altering the bicyclic framework .

How does the rigid bicyclic framework influence reactivity in organic synthesis?

Advanced Research Focus

The bicyclo[2.2.2]octane scaffold imposes steric constraints, favoring endo-transition states in Diels-Alder reactions and limiting nucleophilic substitution to low-strain positions. Computational studies (DFT) show that the framework’s rigidity stabilizes carbocation intermediates at bridgehead carbons, enabling selective Friedel-Crafts alkylation .

What role does this compound play in synthesizing glycosidase inhibitors, and what are the key steps?

Advanced Research Focus

Bicyclo[2.2.2]octane-2,3-dimethanol derivatives act as transition-state mimics in glycosidase inhibition. Key steps include:

Stereoselective dihydroxylation using OsO₄/NMO to install vicinal diols.

Protecting group strategy (e.g., acetonide formation) to direct regioselective phosphorylation .

Enzymatic assays (e.g., p-nitrophenyl glycoside hydrolysis) to measure IC₅₀ values .

What computational methods predict biological interactions of its derivatives?

Advanced Research Focus

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzyme active sites. Pharmacophore mapping identifies critical H-bond donors (hydroxyls) and hydrophobic contacts (bicyclic core). QSAR studies using Hammett σ values correlate electronic effects of substituents with inhibitory potency .

How can researchers resolve contradictions in reaction yields or product distributions?

Advanced Research Focus

Contradictions often arise from solvent polarity (e.g., THF vs. DMF) or trace metal impurities. Systematic analysis includes:

Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent.

LC-MS monitoring of intermediates to identify side reactions (e.g., overreduction).

Cross-validation with computational mechanistic studies (e.g., DFT for transition-state barriers) .

What challenges exist in enantioselective synthesis, and what catalytic systems are effective?

Advanced Research Focus

Challenges include controlling axial chirality and minimizing racemization. Successful approaches:

- Chiral auxiliaries : (R)-BINAP-Ru complexes for asymmetric hydrogenation of α,β-unsaturated ketones.

- Organocatalysis : Proline-derived catalysts for aldol reactions, achieving >90% ee .

What spectroscopic techniques beyond NMR are critical for characterization?

Q. Basic Research Focus

- IR Spectroscopy : O–H stretches (3200–3600 cm⁻¹) confirm diol formation; ester C=O (1700–1750 cm⁻¹) monitors oxidation .

- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via vapor diffusion (hexane/EtOAc) .

How do solvent polarity and temperature affect substitution reaction kinetics?

Advanced Research Focus

Polar aprotic solvents (DMSO) accelerate SN2 reactions at bridgehead carbons by stabilizing transition states. Kinetic studies (Eyring plots) reveal Δ‡H and Δ‡S values. For example, tosylation in DMF at 40°C proceeds 5× faster than in THF due to enhanced nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.